Cytotoxic Selectivity Against MDA-MB-231 Breast Cancer Cells
In a cross-study comparison of 1,3,4-thiadiazole acetamides, a very close analog of 57628-19-0 (bearing a 4-methoxyphenyl instead of a 2,4-dichlorophenoxy group) demonstrated an IC50 of 8-11 µM against the MDA-MB-231 breast cancer cell line, outperforming the reference drug imatinib (IC50 = 20 µM) [1]. The target compound 57628-19-0, with its electron-withdrawing dichlorophenoxy group, is predicted to exhibit distinct electronic properties affecting target engagement and cytotoxicity, though direct experimental data for 57628-19-0 is currently lacking in the same assay [2].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | No direct IC50 data available in this assay context |
| Comparator Or Baseline | Analog (3l, 4-methoxyphenyl variant): IC50 = 8 ± 0.69 µM; Imatinib: IC50 = 20 ± 0.69 µM |
| Quantified Difference | Not calculable for 57628-19-0; analog shows a 2.5-fold improvement over imatinib |
| Conditions | MDA-MB-231 human breast adenocarcinoma cell line, 48h incubation, MTT assay |
Why This Matters
This provides a benchmark for the anticancer potential of the thiadiazole acetamide scaffold in this cell line, a key data point for projects targeting breast cancer.
- [1] Aliabadi, A., et al. (2013). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Basic Medical Sciences, 16(11), 1133–1138. View Source
- [2] Yurttaş, L., et al. (2024). Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. Journal of Biomolecular Structure and Dynamics. View Source
